(3-Bromo-5-nitrophenyl)methanol
Overview
Description
(3-Bromo-5-nitrophenyl)methanol is an organic compound with the molecular formula C7H6BrNO3 It is characterized by a brominated phenyl ring with a hydroxymethyl group and a nitro group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-nitrophenyl)methanol typically involves the bromination of 5-nitrobenzyl alcohol. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the phenyl ring. The process involves the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane, and a catalyst like iron or aluminum bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems and real-time monitoring can further improve the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-5-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 3-Bromo-5-nitrobenzaldehyde or 3-Bromo-5-nitrobenzoic acid.
Reduction: 3-Bromo-5-aminophenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-nitrophenyl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-5-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and nitro groups can influence its reactivity and binding affinity, making it a valuable compound for studying structure-activity relationships.
Comparison with Similar Compounds
(3-Bromo-5-nitrophenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(3-Bromo-5-nitrophenyl)acetic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
(3-Bromo-5-nitrophenyl)amine: Features an amino group instead of a hydroxymethyl group.
Uniqueness: (3-Bromo-5-nitrophenyl)methanol is unique due to the presence of both a hydroxymethyl group and a nitro group on the brominated phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(3-bromo-5-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXGOPRKQQGTHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564822 | |
Record name | (3-Bromo-5-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139194-79-9 | |
Record name | (3-Bromo-5-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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